1-(4-Methyl-1,3-thiazol-2-yl)ethanamine physical properties
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
Authored by Gemini, Senior Application Scientist
Abstract
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is a substituted thiazole derivative of significant interest as a chemical building block in medicinal chemistry and materials science. A comprehensive understanding of its core physical and chemical properties is paramount for its effective application in drug design, process development, and quality control. This technical guide provides a detailed analysis of the known and predicted physicochemical characteristics of this compound. It consolidates data from various sources and outlines robust, field-proven experimental protocols for properties where published data is scarce. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A precise definition of a molecule's identity is the foundation of all subsequent physicochemical analysis. Any ambiguity in structure or nomenclature can lead to erroneous data interpretation and compromise research outcomes.
Nomenclature and Key Identifiers
The compound is systematically identified through a combination of nomenclature and registry numbers, ensuring unambiguous reference in a global scientific context.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine | N/A |
| CAS Number | 300978-69-2 | |
| Molecular Formula | C₆H₁₀N₂S | |
| Molecular Weight | 142.22 g/mol | |
| SMILES | NC(C)C1=NC(C)=CS1 | |
| InChI | 1S/C6H10N2S/c1-4-3-9-6(8-4)5(2)7/h3,5H,7H2,1-2H3 | |
| InChIKey | NSXQYSQZXMGRPJ-UHFFFAOYSA-N |
Molecular Structure Analysis
The structure of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine comprises three key features that dictate its physical and chemical behavior:
-
A 4-Methylthiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. This ring system is a common scaffold in many pharmaceutical agents, valued for its metabolic stability and diverse interaction capabilities.
-
A Primary Aliphatic Amine: The -NH₂ group attached to the ethyl side chain is a primary determinant of the molecule's basicity (pKa), solubility in aqueous media, and its potential to form salts.
-
A Chiral Center: The carbon atom bonded to the amine group is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). The CAS number 300978-69-2 typically refers to the racemic mixture. For stereospecific applications, such as asymmetric synthesis or pharmacology, the properties of the individual enantiomers would require separate characterization.
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical parameters that influence everything from reaction kinetics to formulation and bioavailability.
Summary of Physical Properties
| Property | Value / Predicted Value | Comments |
| Physical Form | Solid | Experimentally verified. |
| Melting Point | Data not available. | Expected to be a sharp range for a pure crystalline solid. |
| Boiling Point | Data not available. | Likely to decompose at atmospheric pressure. Vacuum distillation may be possible. |
| Solubility | Data not available. | Predicted to be soluble in polar organic solvents (e.g., MeOH, DMSO) and have some solubility in acidic aqueous solutions due to the basic amine. |
| pKa (Predicted) | ~8.5 - 9.5 (for the primary amine) | The aliphatic amine is the most basic site. The thiazole nitrogen is significantly less basic. Experimental verification is essential. |
Physical State
The compound is documented as a solid at standard temperature and pressure. This macroscopic property is a direct consequence of the intermolecular forces—primarily hydrogen bonding from the amine group and dipole-dipole interactions from the thiazole ring—being strong enough to form a stable crystal lattice.
Melting Point
Solubility Profile
Solubility dictates the choice of solvents for synthesis, purification, and formulation. While quantitative data is not published, a qualitative assessment can be made based on the structure. The primary amine group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. The overall molecule has both polar (amine, thiazole) and non-polar (methyl, ethyl) regions, suggesting solubility in polar organic solvents like methanol, ethanol, and DMSO. In aqueous media, solubility is expected to be pH-dependent; protonation of the amine group in acidic conditions (pH < pKa) will form a more soluble salt. A standardized protocol for quantitative solubility assessment is provided in Section 4.2.
Acidity and Basicity (pKa)
The pKa value is critical for understanding a molecule's behavior in physiological environments and for developing salt formation strategies. The primary aliphatic amine is the most basic center in the molecule, and its pKa is predicted to be in the typical range for similar structures. The nitrogen atom in the thiazole ring is significantly less basic due to the delocalization of its lone pair of electrons within the aromatic system. Potentiometric titration is the gold standard for experimentally determining pKa values and is described in Section 4.3.
Spectroscopic Profile
Spectroscopic analysis provides an atomic-level fingerprint of the molecule, confirming its structure and identifying functional groups. The following are predicted spectral characteristics based on established principles of organic spectroscopy.
Mass Spectrometry (MS)
In Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 142. Key fragmentation patterns would likely involve the loss of an amino group or cleavage of the bond between the thiazole ring and the ethyl side chain.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:
-
3400-3250 cm⁻¹: N-H stretching (a doublet for the primary amine, -NH₂).
-
3100-3000 cm⁻¹: C-H stretching (aromatic C-H on the thiazole ring).
-
2980-2850 cm⁻¹: C-H stretching (aliphatic C-H from methyl and ethyl groups).
-
1650-1550 cm⁻¹: C=N and C=C stretching from the thiazole ring.
-
1650-1580 cm⁻¹: N-H bending (scissoring).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1]
3.3.1 Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz)
-
~7.0-7.2 ppm (1H, singlet): The proton on the thiazole ring (at C5).
-
~4.0-4.2 ppm (1H, quartet): The methine proton (-CH) on the ethyl group, coupled to both the methyl and amine protons.
-
~2.4 ppm (3H, singlet): The methyl group attached to the thiazole ring (at C4).
-
~1.8-2.5 ppm (2H, broad singlet): The two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.
-
~1.4-1.5 ppm (3H, doublet): The terminal methyl group of the ethyl side chain, coupled to the methine proton.
3.3.2 Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz) Based on typical chemical shift ranges for similar heterocyclic compounds:[2]
-
~168-172 ppm: C2 of the thiazole ring (bonded to N and S).
-
~148-152 ppm: C4 of the thiazole ring (bonded to the methyl group).
-
~110-115 ppm: C5 of the thiazole ring (bonded to the proton).
-
~50-55 ppm: The methine carbon of the ethyl group.
-
~20-25 ppm: The terminal methyl carbon of the ethyl group.
-
~15-20 ppm: The methyl carbon attached to the thiazole ring.
Standardized Experimental Methodologies
For properties lacking published data, the following protocols are recommended. These methods are designed to be robust and self-validating, providing trustworthy data for critical research and development decisions.
Protocol for Melting Point Determination
Causality: This protocol uses a digital melting point apparatus to provide a precise and objective measurement. A slow ramp rate near the melting point is critical to allow for thermal equilibrium between the sample and the heating block, preventing artificially high or broad readings.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or wet sample will result in a broad and inaccurate melting range.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heat transfer.
-
Instrument Setup: Place the capillary in the heating block of a calibrated digital melting point apparatus.
-
Rapid Heating: Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point. If unknown, perform a preliminary rapid scan.
-
Fine Heating: Approximately 20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min.
-
Observation & Recording: Record two temperatures:
-
T₁ (Onset): The temperature at which the first drop of liquid appears.
-
T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.
-
-
Validation: The melting range is reported as T₁-T₂. A pure compound should exhibit a sharp range. The experiment should be repeated at least twice to ensure reproducibility.
Caption: Workflow for accurate melting point determination.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: This method determines the equilibrium solubility by allowing excess solid to equilibrate with the solvent over an extended period. This ensures the measurement reflects true thermodynamic solubility, which is critical for biopharmaceutical and process chemistry applications, rather than the kinetic solubility which can be misleading.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential for validation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.
Protocol for pKa Determination via Potentiometric Titration
Causality: This protocol directly measures the change in pH of a solution of the analyte as a strong acid or base is added. The pKa is the pH at which the amine is 50% protonated and 50% in its free base form. This point is accurately found at the half-equivalence point on the titration curve, providing a highly reliable value.
Methodology:
-
Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water. If aqueous solubility is limited, a co-solvent like methanol or DMSO may be used, but the result will be an apparent pKa (pKa app).
-
Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the temperature of the experiment.
-
Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette or auto-titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis:
-
Plot the pH versus the volume of titrant added to generate the titration curve.
-
Determine the equivalence point (the point of maximum slope) from the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added).
-
-
Validation: The procedure should be repeated to ensure the pKa value is reproducible within an acceptable margin (e.g., ± 0.05 units).
